molecular formula C8H14O3 B14223603 (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol CAS No. 545401-87-4

(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol

Cat. No.: B14223603
CAS No.: 545401-87-4
M. Wt: 158.19 g/mol
InChI Key: SIZKKURETCQUKI-WCTZXXKLSA-N
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Description

(1R,2R,5R,6R)-9-Oxabicyclo[331]nonane-2,6-diol is a bicyclic organic compound with a unique structure that includes an oxygen atom in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol groups to alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield diketones or dicarboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and interactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol: is similar to other bicyclic compounds with oxygen atoms in the ring, such as oxabicyclo[2.2.1]heptane derivatives.

    Differences: The presence of diol groups and the specific ring size make this compound unique in its reactivity and applications.

Uniqueness

The unique stereochemistry and functional groups of this compound provide distinct advantages in various applications, making it a valuable compound for research and industrial use.

Properties

CAS No.

545401-87-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(1R,2R,5R,6R)-9-oxabicyclo[3.3.1]nonane-2,6-diol

InChI

InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m1/s1

InChI Key

SIZKKURETCQUKI-WCTZXXKLSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CC[C@H]([C@@H]1O)O2)O

Canonical SMILES

C1CC2C(CCC(C1O)O2)O

Origin of Product

United States

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